Cas no 495-80-7 (Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)

The compound Propanoic acid, 2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester is a bicyclic ester derivative combining a methyl-substituted propanoic acid moiety with an 8-methyl-8-azabicyclo[3.2.1]octane framework. This structure suggests potential utility in pharmaceutical or specialty chemical applications due to its constrained bicyclic system, which may confer stereochemical stability and enhanced binding affinity in biologically active molecules. The ester linkage provides a modifiable functional group, facilitating further derivatization. Its rigid scaffold could be advantageous in drug design, particularly for targeting central nervous system (CNS) receptors or as a chiral intermediate in asymmetric synthesis. Careful handling is recommended due to its likely reactivity under acidic or basic conditions.
Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester structure
495-80-7 structure
Product Name:Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
CAS No:495-80-7
MF:C12H21NO2
MW:211.30064368248
CID:330288
PubChem ID:3083598
Update Time:2025-08-05

Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • 1aH,5aH-Tropan-3a-ol, isobutyrate (ester) (8CI)
    • Propanoic acid, 2-methyl-, 8-methyl-8-azabicyclo[3.2.1]oct-3-ylester, endo-
    • Isobutyric acid, 1aH,5aH-tropan-3a-yl ester (8CI)
    • 3a-Isobutyryloxytropane
    • Butropine
    • Tropine isobutyrate
    • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate
    • Iisobutyroyl tropine
    • Isobuttersaeure-tropan-3endo-ylester
    • isobutyric acid tropane-3endo-yl ester
    • UAINLAXRDPKCOO-URLYPYJESA-N
    • AKOS040734845
    • endo-8-Methyl-8-azabicylco(3.2.1)oct-3-yl 2-methylpropanoate
    • DTXSID50197813
    • 3-beta-isobutyryloxy tropane
    • 3.alpha.-Isobutyroxytropane
    • (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl isobutyrate
    • Propanoic acid, 2-methyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
    • 495-80-7
    • SCHEMBL3146558
    • SCHEMBL3142135
    • FS-6681
    • 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl isobutyrate
    • (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL 2-METHYLPROPANOATE
    • Inchi: 1S/C12H21NO2/c1-8(2)12(14)15-11-6-9-4-5-10(7-11)13(9)3/h8-11H,4-7H2,1-3H3/t9-,10+,11?
    • InChI Key: UAINLAXRDPKCOO-ZACCUICWSA-N
    • SMILES: O(C(C(C)C)=O)C1C[C@@H]2CC[C@H](C1)N2C

Computed Properties

  • Exact Mass: 211.15700
  • Monoisotopic Mass: 211.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.04
  • Boiling Point: 263.7°Cat760mmHg
  • Flash Point: 89.8°C
  • Refractive Index: 1.498
  • PSA: 29.54000
  • LogP: 1.74870

Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate
495-80-7 ,HPLC≥95%
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¥6872.0 2023-09-06
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Additional information on Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester

Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester and CAS No. 495-80-7: A Comprehensive Review

Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester is a complex organic compound with a unique bicyclic structure that has garnered significant attention in the field of medicinal chemistry. This compound, identified by its CAS number 495-80-7, belongs to a class of molecules that exhibit promising pharmacological properties. The intricate architecture of this molecule, featuring a methyl-substituted propanoic acid ester linked to an azabicyclo[3.2.1]octane core, makes it a subject of extensive research for potential therapeutic applications.

The bicyclic framework of Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester contributes to its unique chemical and biological characteristics. This structure is not only stable but also allows for diverse interactions with biological targets, making it an attractive scaffold for drug discovery. Recent studies have highlighted the compound's potential in modulating various biological pathways, which could lead to novel treatments for a range of diseases.

In the realm of medicinal chemistry, the synthesis and modification of such complex molecules are crucial for developing new drugs. The presence of multiple functional groups, including an ester linkage and an azabicyclo[3.2.1]octane core, provides numerous opportunities for chemical manipulation. Researchers have been exploring different synthetic routes to optimize the yield and purity of this compound, ensuring its suitability for further pharmacological investigation.

One of the most intriguing aspects of Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester is its interaction with biological targets. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for treating infections and inflammatory diseases. The bicyclic structure enhances its ability to bind to specific proteins and enzymes, potentially leading to the development of targeted therapies.

The pharmacokinetic profile of this compound is another area of interest. Understanding how Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester is metabolized and distributed in the body is essential for determining its therapeutic efficacy and safety. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been employed to study its metabolic pathways and interactions with biological systems.

Recent advancements in computational chemistry have also played a pivotal role in the study of Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level, providing valuable insights into its mechanism of action. These computational studies are complemented by experimental investigations, which validate and refine the proposed models.

The development of new drugs often involves a multidisciplinary approach, combining expertise from various fields such as organic chemistry, biochemistry, pharmacology, and computer science. The study of Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester exemplifies this collaborative effort, as it requires a deep understanding of both chemical synthesis and biological function.

In conclusion, Propanoic acid,2-methyl-, (3-end-o)-8-methyl--bicyclo[31 oct--yl ester is a fascinating molecule with significant potential in the field of medicinal chemistry. Its unique structure and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of this compound grows, so does the hope that it will contribute to the discovery of new treatments for various diseases.

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